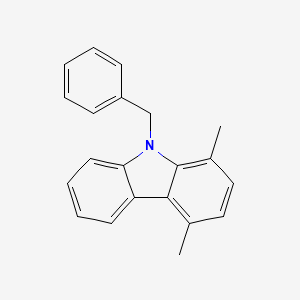
9-benzyl-1,4-dimethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-benzyl-1,4-dimethyl-9H-carbazole” is an organic compound with the molecular formula C21H19N . It is a nitrogen-containing aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of carbazole derivatives, including “9-benzyl-1,4-dimethyl-9H-carbazole”, has been a subject of research for many years . Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .
Molecular Structure Analysis
The molecular structure of “9-benzyl-1,4-dimethyl-9H-carbazole” includes a carbazole skeleton . The carbazole units are advantageous because of their intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap, the inexpensive raw material (9H-carbazole), and the natural functionalizing ability of the nitrogen atom .
Scientific Research Applications
Optoelectronic Properties
Carbazole-based compounds, including 9-benzyl-1,4-dimethyl-9H-carbazole, are known for their excellent optoelectronic properties . They have high charge carrier mobility and excellent morphological stability, making them potential candidates in the field of nanodevices .
Rechargeable Batteries
The excellent electrochemical properties of carbazole-based compounds make them suitable for use in rechargeable batteries . Their high charge carrier mobility contributes to their efficiency in this application .
Electrochemical Transistors
Carbazole-based compounds are used in electrochemical transistors due to their high charge carrier mobility and excellent electrochemical properties .
Biosensors
Polycarbazole and its derivatives, including 9-benzyl-1,4-dimethyl-9H-carbazole, have been used in biosensors . Their good environmental stability and unique optical properties make them suitable for this application .
Corrosion Inhibition
Carbazole-based compounds have been used in anti-corrosion applications . Their good chemical and environmental stability makes them effective in preventing corrosion .
Photovoltaics
Carbazole-based compounds have been used in solar cells . Their excellent photochemical and thermal stability, along with their good hole-transport ability, make them suitable for this application .
Electroluminescent Devices
Carbazole-based compounds have been used in electroluminescent applications . Their potential industrial applications in this field are due to their good environmental stability, photoconductivity, and electrochromic properties .
Light Emitting Diodes (LEDs)
Carbazole-based compounds have been used in light emitting diodes . Their high hole transporting capabilities and strong fluorescence make them suitable for this application .
Safety and Hazards
Future Directions
Carbazole derivatives, including “9-benzyl-1,4-dimethyl-9H-carbazole”, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . Future research may focus on further exploring these applications and improving the synthesis methods of these compounds .
properties
IUPAC Name |
9-benzyl-1,4-dimethylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-15-12-13-16(2)21-20(15)18-10-6-7-11-19(18)22(21)14-17-8-4-3-5-9-17/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFQEOSUHMKZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-benzyl-1,4-dimethyl-9H-carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2623904.png)
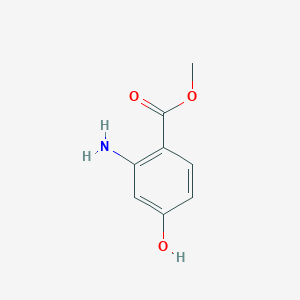
![3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2623908.png)

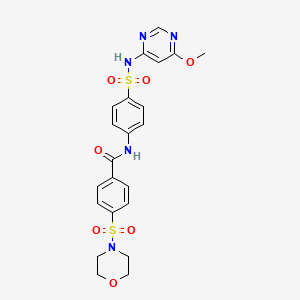
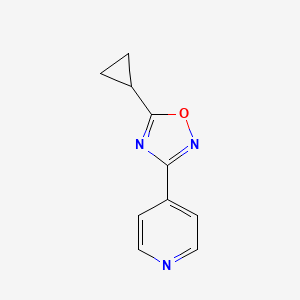

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2623919.png)
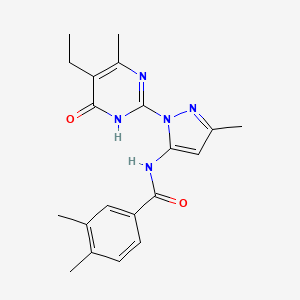
![3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2623922.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2623923.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2623924.png)
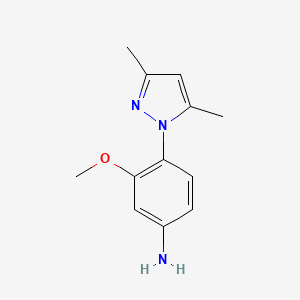
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2623927.png)